molecular formula C8H5F3N2 B1437181 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190315-94-6

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B1437181
CAS-Nummer: 1190315-94-6
Molekulargewicht: 186.13 g/mol
InChI-Schlüssel: CEHDABSKCYWHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Pyrrolopyridine Derivatives in Heterocyclic Chemistry

The development of pyrrolopyridine derivatives emerged from the foundational work in heterocyclic chemistry that began in the nineteenth century, building upon the discovery and characterization of fundamental heterocyclic systems. The history of heterocyclic chemistry commenced in the 1800s, progressing alongside the broader development of organic chemistry, with early researchers isolating and identifying key nitrogen-containing heterocycles from natural sources. Pyrrole itself was first discovered in 1834 by Runge in coal tar, though it was not purified until Anderson's work in 1858, while pyridine was isolated by Anderson in 1849 through the pyrolysis of bones. These early discoveries established the foundation for understanding the chemical behavior and synthetic potential of nitrogen heterocycles.

The systematic study of fused pyrrole-pyridine systems developed considerably later, as synthetic methodologies advanced to accommodate the complexity of creating bicyclic heterocyclic structures. Pyrrolopyridines, which contain a five-membered pyrrole ring fused to a six-membered pyridine ring, represent a class of compounds also known as azaindoles, reflecting their structural relationship to indole but with a nitrogen atom replacing one of the benzene carbons. The pyrrolo[3,2-b]pyridine system specifically represents one of several possible fusion patterns between pyrrole and pyridine rings, distinguished by the particular positions at which the two ring systems connect.

Research into pyrrolopyridine derivatives gained significant momentum throughout the twentieth century, driven by their potential pharmacological applications. The structural similarity of pyrrolopyridines to purine systems, particularly their ability to mimic the adenine portion of adenosine triphosphate, made them attractive targets for kinase inhibitor development. This biomolecular mimicry has positioned pyrrolopyridine derivatives as valuable scaffolds in medicinal chemistry, with compounds such as vemurafenib achieving clinical success as anticancer agents. The heterocyclic pyrrolopyridine nucleus effectively mimics the purine ring of adenosine triphosphate, enabling these compounds to function as inhibitors of kinases at the hinge region.

Significance of Trifluoromethyl Substitution in Bioactive Compounds

The incorporation of trifluoromethyl groups into organic molecules represents a fundamental strategy in modern medicinal chemistry, with the substitution of methyl groups by trifluoromethyl groups being frequently employed to enhance biological activity and pharmacological properties. Statistical analysis of 28,003 pairs of compounds differing only in the replacement of methyl groups with trifluoromethyl groups reveals that while such substitution does not improve bioactivity on average, approximately 9.19% of these substitutions result in increased biological activity by at least one order of magnitude. This finding underscores the strategic importance of trifluoromethyl substitution as a medicinal chemistry tool, despite its variable effects across different molecular contexts.

The trifluoromethyl group introduces distinctive electronic and steric properties that significantly influence molecular behavior and receptor interactions. Quantum mechanical and molecular mechanical calculations demonstrate that trifluoromethyl substitution can achieve substantial energy gains in protein-ligand binding, with maximum improvements reaching -4.36 kilocalories per mole. These energy improvements are primarily driven by electrostatic interactions and solvation free energy changes, reflecting the unique electronic properties of the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent functional groups while simultaneously decreasing the basicity of nearby electron-donating groups.

In the context of heterocyclic chemistry, trifluoromethyl substitution has demonstrated particular effectiveness when positioned on aromatic rings, where it can significantly enhance binding energy and biological activity. The trifluoromethyl group serves as a viable bioisosteric replacement for various functional groups, including aliphatic nitro groups, offering improved metabolic stability while maintaining biological activity. This bioisosteric replacement capability is particularly valuable in drug development, where the removal of potentially problematic functional groups such as nitro groups can improve safety profiles while preserving therapeutic efficacy. Research has shown that trifluoromethyl substitution preferentially interacts with specific amino acid residues, particularly phenylalanine, methionine, leucine, and tyrosine, providing insights into optimal positioning strategies for enhanced biological activity.

Parameter Trifluoromethyl Group Properties Impact on Biological Activity
Electronegativity Highly electron-withdrawing Increases electrophilicity of adjacent groups
Lipophilicity Enhanced compared to methyl Improved membrane permeability
Metabolic Stability Resistant to oxidative metabolism Extended half-life in biological systems
Hydrogen Bonding Weak hydrogen bond acceptor Maintains activity without strong H-bond dependence
Steric Effects Larger than methyl group Modified receptor binding geometry

Structural Classification and Nomenclature of Pyrrolo[3,2-b]pyridine Systems

The systematic nomenclature of pyrrolo[3,2-b]pyridine follows the established Hantzsch-Widman system, which provides a standardized approach for naming heterocyclic compounds containing up to ten ring members. This nomenclature system, developed independently by Arthur Rudolf Hantzsch in 1887 and Karl Oskar Widman in 1888, originally addressed five- and six-membered nitrogen-containing rings but was subsequently extended to accommodate different ring sizes and various heteroatoms. The International Union of Pure and Applied Chemistry has adopted this system as the basis for heterocyclic nomenclature, ensuring consistency in chemical communication worldwide.

The pyrrolo[3,2-b]pyridine designation specifically indicates the fusion pattern between the pyrrole and pyridine rings, where the numbers in brackets denote the positions of ring fusion. In this system, the pyrrole ring is considered the base structure, with the pyridine ring fused at the 3 and 2 positions relative to the pyrrole nitrogen. This particular fusion pattern distinguishes pyrrolo[3,2-b]pyridine from other pyrrolopyridine isomers, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, each representing different arrangements of the bicyclic system.

The structural classification of heterocyclic compounds depends fundamentally on electronic structure considerations, with particular emphasis on aromaticity and conjugation patterns. Pyrrolo[3,2-b]pyridine exhibits aromatic character through its conjugated pi-electron system, with both rings contributing to the overall electronic delocalization. The compound contains seven carbon atoms, two nitrogen atoms, and maintains the molecular formula C7H6N2 for the unsubstituted parent structure. The incorporation of the trifluoromethyl group at the 5-position modifies this basic framework to yield the molecular formula C8H5F3N2 for this compound.

Structural Feature Pyrrolo[3,2-b]pyridine 5-(Trifluoromethyl) Derivative
Molecular Formula C7H6N2 C8H5F3N2
Ring System Bicyclic fused heterocycle Bicyclic fused heterocycle
Aromatic Character Fully aromatic Fully aromatic
Substitution Pattern Unsubstituted 5-Trifluoromethyl substituted
Chemical Abstracts Service Number 272-49-1 Variable depending on specific isomer
International Union of Pure and Applied Chemistry Name 1H-pyrrolo[3,2-b]pyridine This compound

The position numbering system for pyrrolo[3,2-b]pyridine follows established conventions for bicyclic heterocycles, with the pyrrole nitrogen designated as position 1 and subsequent positions numbered sequentially around the fused ring system. This numbering system provides the framework for describing substitution patterns and chemical modifications, with the 5-position representing a specific location on the pyridine ring portion of the molecule. Understanding this numbering system is essential for interpreting structure-activity relationships and synthetic methodologies related to pyrrolo[3,2-b]pyridine derivatives.

Eigenschaften

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHDABSKCYWHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659723
Record name 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-94-6
Record name 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis via Cyclization of 3-Pyridinamine Derivatives

One established method starts from 3-pyridinamine precursors bearing an ethynyl and trifluoromethyl substituent. The key synthetic step involves cyclization under basic conditions to form the fused pyrrolo[3,2-b]pyridine ring.

  • Reaction Conditions:

    • Base: Potassium tert-butoxide (2.03 mmol)
    • Solvent: 1-Methyl-2-pyrrolidinone (NMP)
    • Atmosphere: Inert (nitrogen)
    • Temperature: Room temperature
    • Time: Overnight stirring
  • Procedure:
    Potassium tert-butoxide is suspended in NMP under nitrogen. A solution of the precursor (180 mg, 0.97 mmol) in NMP is added, and the mixture is stirred overnight. The reaction mixture is then partitioned between ethyl acetate and water. The organic phase is washed, dried over magnesium sulfate, filtered, and evaporated. The crude product is purified by gradient elution chromatography (ether-hexane gradient from 0:100 to 50:50).

  • Yield and Purity:

    • Yield: 64%
    • Purity: 99%
    • Physical form: White solid

This method efficiently constructs the pyrrolo[3,2-b]pyridine core with the trifluoromethyl group already present in the starting material, allowing for a high-purity product suitable for further applications.

Functionalization via Nucleophilic Aromatic Substitution and Subsequent Cyclization

Another approach involves preparing key intermediates such as 3-chloro-2-cyano-5-trifluoromethylpyridine, which can be further elaborated to the target compound.

  • Stepwise Outline:

    Step Description Conditions Notes
    1 Dissolution of 3-chloro-2-R-5-trifluoromethylpyridine in solvent A Solvent options: methanol, ethanol, acetone, butanone, dichloromethane, dichloroethane, chloroform Activator: triethylamine, 4-pyrrolidinopyridine, or 4-dimethylaminopyridine
    2 Heating under reflux for 4–6 hours Temperature: reflux Molar ratio of pyridine to activator: 1:1 to 1:3
    3 Cooling to 20–30 °C, filtration, vacuum drying at 40–50 °C for 1–2 hours - Obtains organic salt intermediate
    4 Reaction of organic salt with cyanide in solvent B and water Temperature: 0–80 °C, stirring for 2–3 hours Followed by phase separation and pH adjustment with hydrochloric acid
    5 Washing and purification to isolate 3-chloro-2-cyano-5-trifluoromethylpyridine - Avoids use of nitrile solvents, improves environmental profile
  • Advantages:

    • Use of low-toxicity solvents such as dichloromethane
    • Avoidance of nitrile solvents like acetonitrile and propionitrile
    • Solvent recycling and reduced environmental impact
    • Cost-effective production

This intermediate can be converted further to the pyrrolo[3,2-b]pyridine core by appropriate cyclization and functional group transformations.

Aldehyde Condensation and Functional Group Modification

In some synthetic schemes, the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (a regioisomer) is used as a starting scaffold for derivatization, which provides insights applicable to the preparation of the 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.

  • Reaction Example:

    • Reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes in methanol
    • Base: Potassium hydroxide
    • Temperature: 50 °C
    • Time: 5 hours
    • Work-up: Extraction with ethyl acetate, drying, filtration, and purification by silica gel chromatography
  • Yields:

    • Moderate yields (45–60%)
    • Products isolated as white solids

Though this example focuses on the [2,3-b] isomer, the methodology highlights the feasibility of functionalization at the 5-position bearing trifluoromethyl, which is relevant for synthetic modifications of the [3,2-b] isomer.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Cyclization of 3-pyridinamine derivative 3-Pyridinamine, 2-ethynyl-6-(trifluoromethyl)- Potassium tert-butoxide, NMP, inert atmosphere, RT overnight 64 High purity, direct ring closure
Preparation via 3-chloro-2-cyano-5-trifluoromethylpyridine intermediate 3-Chloro-2-R-5-trifluoromethylpyridine Activator (triethylamine or DMAP), reflux, cyanide substitution Not specified Environmentally friendly solvents, scalable
Aldehyde condensation on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Potassium hydroxide, methanol, 50 °C 45–60 Functionalization strategy, regioisomer example

Detailed Research Findings and Analysis

  • The cyclization method using potassium tert-butoxide in NMP under nitrogen atmosphere is a robust approach with a good yield (64%) and high purity (99%) of the target compound, indicating efficient ring formation without significant side reactions.

  • The preparation of key intermediates such as 3-chloro-2-cyano-5-trifluoromethylpyridine via nucleophilic aromatic substitution followed by cyanide introduction is a versatile route. The use of mild solvents and activators reduces environmental impact and allows for solvent recycling, which is advantageous for industrial-scale synthesis.

  • Functionalization studies on related pyrrolo[2,3-b]pyridine derivatives demonstrate that the trifluoromethyl group at the 5-position can engage in hydrogen bonding and improve biological activity, indirectly supporting the importance of maintaining this substituent during synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethylation reagents, oxidizing agents, and reducing agents. Conditions such as high temperatures, specific catalysts, and solvents are often employed to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[3,2-b]pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

Method Reagents Conditions Yield
Nucleophilic substitution5-chloro-2,3,6-trifluoropyridineControlled temperatureHigh
Microwave-assisted synthesisVarious coupling agentsMicrowave irradiationEnhanced yield

Chemistry

In synthetic chemistry, 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine serves as a crucial building block for complex organic molecules. Its ability to undergo various reactions—such as oxidation and substitution—enables the synthesis of diverse derivatives that are essential in research and industrial applications.

Research indicates that this compound exhibits potential biological activities, including:

  • Antifungal and Antibacterial Properties : Studies have shown that derivatives of pyrrolo[3,2-b]pyridine can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .
  • Anticancer Activity : Compounds containing the pyrrolo[3,2-b]pyridine scaffold have demonstrated inhibitory effects on cancer cell proliferation. For instance, certain derivatives have shown cytotoxicity against ovarian and breast cancer cell lines while exhibiting low toxicity towards healthy cells .

Pharmaceutical Development

The compound is under investigation for its therapeutic potential in treating various diseases:

  • SGK-1 Kinase Inhibition : Research suggests that derivatives of this compound can inhibit SGK-1 kinase activity, which is involved in renal and cardiovascular diseases. This inhibition could lead to novel treatments for electrolyte balance disorders and cell proliferation issues in renal diseases .
  • Neurological Disorders : Pyrrolo[3,4-c]pyridines have been studied for their potential in treating nervous system diseases due to their analgesic and sedative properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a specific derivative of this compound on ovarian cancer cells. The results indicated significant cytotoxicity with an IC50 value indicating effective concentration for therapeutic use.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The findings revealed that certain derivatives effectively inhibited bacterial growth, suggesting their potential as anti-tuberculosis agents.

Wirkmechanismus

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Pyrrolo-Pyridine Systems

The pyrrolo-pyridine core exists in multiple isomeric forms depending on the fusion positions of the pyrrole and pyridine rings. Key variants include:

Compound Ring Fusion Positions Substituent Position Molecular Formula Mass (g/mol) Key Properties/Applications
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine [3,2-b] 5-CF₃ C₈H₅F₃N₂O 202.135 Kinase inhibition
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [2,3-b] 5-CF₃ C₈H₅F₃N₂ 188.15 FGFR inhibitors
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine [3,2-b] 6-CF₃ C₈H₅F₃N₂ 188.15 Structural analogs for SAR studies
5-Chloro-1H-pyrrolo[3,2-b]pyridin-2-one [3,2-b] 5-Cl C₇H₅ClN₂O 174.58 Intermediate in synthesis

Key Observations :

  • The ring fusion position ([3,2-b] vs. [2,3-b]) alters the spatial arrangement of substituents, affecting binding to biological targets. For example, [2,3-b] derivatives in showed strong interactions with FGFR1 via hydrogen bonding .
  • The position of the CF₃ group (5 vs. 6) influences electronic properties. The 5-CF₃ group in [3,2-b] systems may enhance polarity compared to 6-CF₃ analogs .

Key Observations :

  • 3-CF₃ derivatives (e.g., in ) exhibit potent kinase inhibition (Ki = 2.3 nM), highlighting the importance of substituent positioning .
  • Aryl substituents at the 5-position () enable π-π stacking in hydrophobic pockets, improving binding affinity .

Key Observations :

  • Cross-coupling reactions (e.g., Kumada) are versatile for introducing alkyl/aryl groups at the 5-position .
  • The CF₃ group requires specialized reagents (e.g., trifluoromethylating agents) compared to halogens like Br or Cl .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Stability
5-CF₃-1H-pyrrolo[3,2-b]pyridine 2.1 0.15 (DMSO) Stable under inert conditions
5-Methoxy-1H-pyrrolo[3,2-b]pyridine 1.8 0.32 (DMSO) Sensitive to oxidation
5-Chloro-1H-pyrrolo[3,2-b]pyridine 2.3 0.10 (DMSO) Stable but reactive in nucleophilic substitutions

Key Observations :

  • The CF₃ group increases lipophilicity (LogP ~2.1) compared to methoxy (LogP ~1.8) but reduces solubility .
  • Chloro substituents offer sites for further functionalization but may compromise metabolic stability .

Biologische Aktivität

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of Biological Activity

Pyrrolo[3,2-b]pyridine derivatives, including this compound, have been investigated for various biological activities such as anti-cancer, anti-inflammatory, and antiviral properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, research indicates that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A specific derivative exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM against different FGFR subtypes .

Table 1: FGFR Inhibition Potency of Pyrrolo[3,2-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Notes
4h7925Potent inhibitor
1300Not testedNot testedBaseline compound

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it was shown to significantly inhibit the migration and invasion of breast cancer cells (4T1) by down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitors of metalloproteinases (TIMP2) .

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. Studies have demonstrated that certain pyrrolo[3,2-b]pyridine derivatives exhibit activity against respiratory syncytial virus (RSV). The most potent derivatives were tested for their ability to inhibit RSV replication in vitro, showing promising results with acceptable solubility and low lipophilicity .

Case Studies

  • Cancer Treatment : A study involving a series of pyrrolo[3,2-b]pyridine derivatives revealed that compound 4h not only inhibited FGFRs but also demonstrated significant antiproliferative effects on multiple breast cancer cell lines. This highlights its potential as a lead compound for further development in cancer therapy .
  • Antiviral Research : Another investigation focused on the antiviral properties against RSV showed that specific derivatives maintained good binding properties to human serum proteins while exhibiting effective antiviral activity across different strains .

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives?

The compound and its analogs are typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-aryl derivatives are prepared by reacting 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with substituted phenylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 105°C . Purification is achieved via silica gel chromatography with dichloromethane/ethyl acetate (90:10). Yields range from 74% to 96%, depending on the substituent.

Q. How can the structural identity of synthesized derivatives be confirmed?

Characterization relies on ¹H NMR , ¹³C NMR , and HRMS. For instance, ¹H NMR of 5-(4-trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine shows distinct aromatic proton signals at δ 8.93 (s, 1H) and δ 8.84 (d, J = 3.2 Hz, 1H), while the NH proton appears as a broad singlet at δ 13.45 . HRMS validates molecular weights (e.g., [M+H]⁺ for C19H14N4O: 315.12403 ).

Q. What analytical methods are critical for assessing purity and stability?

Purity is determined via HPLC (e.g., 99% purity for compound 8a ). Stability studies of intermediates, such as 3-amino-pyrrolo[2,3-b]pyridines, require immediate derivatization (e.g., nicotinoylation) due to rapid decomposition .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity?

Structural modifications significantly impact target binding. For example, replacing the 3-nitro group with a nicotinamide moiety enhances FGFR1 inhibition (IC₅₀ = 7 nM for compound 4h). The 5-trifluoromethyl group improves hydrophobic interactions in the ATP-binding pocket of FGFR, while methoxy substituents optimize hydrogen bonding . SAR studies reveal that electron-withdrawing groups (e.g., CF₃) at the 5-position increase potency by 10-fold compared to electron-donating groups (e.g., OCH₃) .

Q. How can regiochemical contradictions in synthesis be resolved?

Regioselectivity in cyclization reactions depends on reaction conditions. For example, using Sn²⁺ as a Lewis acid catalyst shifts the product toward α-1H-pyrrolo[3,2-b]pyridines, whereas Bronsted acids favor γ-isomers. Buffer pKa also plays a role: lower pKa amines (e.g., pyridine) promote α-regioisomers, while enolate formation under basic conditions alters pathways .

Q. What computational strategies aid in designing novel derivatives?

Chemoinformatics and AI-driven scaffold analysis identify privileged structures. The Murcko scaffold of 1H-pyrrolo[3,2-b]pyridine is prioritized for DprE1 inhibition due to high ligand efficiency and compatibility with sp³-hybridized substituents. Virtual screening libraries are generated by modifying the 3- and 5-positions with boronic acids or heterocycles .

Q. How can instability of intermediates during synthesis be mitigated?

Reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines are stabilized via in-situ derivatization. For example, reduction of 3-nitro precursors with Raney Nickel/H₂ is followed immediately by nicotinoylation using nicotinoyl chloride in pyridine to prevent decomposition .

Methodological Considerations

Q. What protocols optimize catalytic systems for cross-coupling reactions?

Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 3:1 dioxane/water mixture at 105°C achieves >85% yield for most arylboronic acids. For sterically hindered substrates (e.g., 3-thienyl), increasing the reaction time to 24 hours improves conversion .

Q. How are reaction conditions tailored for nitro group reduction?

Hydrogenation with Raney Nickel in THF under H₂ (3–4 hours) quantitatively reduces nitro to amino groups. The reaction is monitored by TLC, and the product is used immediately for subsequent steps .

Q. What strategies enhance solubility for biological assays?

Derivatives with polar groups (e.g., carboxylates or pyridyl) are dissolved in DMSO (10 mM stock) and diluted in PBS. For low-solubility compounds, co-solvents like PEG-400 (≤5% v/v) are used .

Data Interpretation and Conflict Resolution

Q. How are discrepancies in biological activity across analogs explained?

Contradictions arise from off-target effects or assay variability. For FGFR inhibitors, counter-screening against kinase panels (e.g., 48-kinase panel) clarifies selectivity. Compound 4h’s low FGFR4 activity (IC₅₀ = 712 nM) is attributed to structural differences in the FGFR4 hinge region .

Q. Why do identical synthetic protocols yield variable yields?

Trace moisture or oxygen degrades Pd catalysts. Strict anhydrous conditions (e.g., degassed solvents, Schlenk line) and fresh Pd(PPh₃)₄ improve reproducibility. Impure boronic acids (e.g., <95% purity) also reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.